molecular formula C18H17ClN4O2S B2959772 N-(4-chlorobenzyl)-2-((5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide CAS No. 1251695-44-9

N-(4-chlorobenzyl)-2-((5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide

Cat. No. B2959772
CAS RN: 1251695-44-9
M. Wt: 388.87
InChI Key: AFBSSKKPSSNXMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorobenzyl)-2-((5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C18H17ClN4O2S and its molecular weight is 388.87. The purity is usually 95%.
BenchChem offers high-quality N-(4-chlorobenzyl)-2-((5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorobenzyl)-2-((5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Acyl-CoA:Cholesterol O-Acyltransferase-1 Inhibition

Research into compounds similar to the one has led to the identification of potent inhibitors of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT-1), which is considered a therapeutic target for diseases involving ACAT-1 overexpression. For instance, K-604 was identified as a clinical candidate due to its aqueous solubility, potent inhibition of ACAT-1, and significant oral absorption enhancement compared to previous compounds, suggesting its utility for treating diseases linked to ACAT-1 overexpression (Shibuya et al., 2018).

α-Glucosidase Inhibitory Potential

A series of N-aryl/aralkyl derivatives of 2-methyl-2-{5-(4-chlorophenyl)-1,3,4-oxadiazole-2ylthiol}acetamide were synthesized and evaluated for their α-glucosidase inhibitory potential. Certain derivatives were found to be promising inhibitors, suggesting potential applications in managing conditions like diabetes or obesity through the inhibition of α-glucosidase (Iftikhar et al., 2019).

Antiproliferative Activity

The synthesis of pyridine linked thiazole derivatives through a (hydrazonomethyl)phenoxy-acetamide spacer has been explored, with some compounds showing promising anticancer activity against various cancer cell lines, such as liver carcinoma (HepG2) and breast cancer (MCF-7). This research suggests the potential of such compounds in developing new anticancer drugs (Alqahtani & Bayazeed, 2020).

Insecticidal Activity

Research into the synthesis of novel heterocycles incorporating a thiadiazole moiety against the cotton leafworm, Spodoptera littoralis, has been conducted. This work indicates the potential insecticidal applications of compounds related to the one , highlighting their utility in agricultural pest management (Fadda et al., 2017).

Anticancer Properties

The synthesis and screening of novel 2-chloro N-aryl substituted acetamide derivatives of 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1, 3, 4-oxadiazole-2-thiol have been conducted, revealing cytotoxicity on various cancer cell lines such as PANC-1, HepG2, and MCF7. This suggests the potential application of these compounds in cancer therapy (Vinayak et al., 2014).

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O2S/c1-2-15-22-18(25-23-15)13-5-8-17(21-10-13)26-11-16(24)20-9-12-3-6-14(19)7-4-12/h3-8,10H,2,9,11H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFBSSKKPSSNXMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2=CN=C(C=C2)SCC(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorobenzyl)-2-((5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide

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